7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
Description
7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by two critical substituents:
- Position 3: A 4-benzylpiperazinyl carbonyl moiety, which enhances solubility and may modulate receptor binding.
Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antitumor agents, and anxiolytics .
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-17(22)8-7-15-20(13)24-18-9-10-25(11-16(18)21(15)27)12-19(26)23-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINDCMMFAOJANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a synthetic compound that combines a pyrazolo[1,5-a]pyrimidine framework with a benzodioxole moiety and a piperazine derivative. This unique structure suggests potential biological activity across various therapeutic areas, particularly in oncology and neuropharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in metabolic syndrome and related disorders . This modulation can lead to significant effects on glucose homeostasis and fat metabolism.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. The compound's structure allows it to inhibit specific kinases associated with cancer cell proliferation. For instance, similar compounds have demonstrated high selectivity for Src family kinases (SFKs), which are critical in tumor progression .
Neuropharmacological Effects
The benzodioxole moiety is known for its neuroactive properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems . The piperazine component may enhance these effects through interactions with serotonin and dopamine receptors.
Study 1: Inhibition of 11β-HSD1
In a study examining the effects of substituted pyrazolo[1,5-a]pyrimidines on metabolic syndrome, it was found that compounds like this compound significantly inhibited 11β-HSD1 activity. This inhibition led to improved insulin sensitivity and reduced adiposity in animal models, suggesting potential therapeutic applications in treating obesity-related disorders .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines reported that derivatives similar to this compound exhibited potent inhibitory effects on cancer cell lines. The mechanism was primarily through the inhibition of SFKs, leading to decreased cell proliferation and increased apoptosis in vitro and in vivo models .
Data Tables
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : They may act by interfering with specific signaling pathways involved in tumor growth and metastasis.
- Case Studies : A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Synthesis and Testing : A series of new derivatives were synthesized and tested against several microbial strains, showcasing notable inhibitory effects .
- Broader Implications : This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Enzyme Inhibition
7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine has shown promise as an enzyme inhibitor:
- Specific Targets : Research indicates that it can inhibit enzymes such as acetylcholinesterase and urease, which are critical in neurological functions and gastrointestinal health .
- Implications for Drug Development : These properties make it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders.
Synthetic Transformations
The compound serves as a scaffold for further synthetic transformations:
- Functionalization : Various methods have been developed to modify the pyrazolo[1,5-a]pyrimidine core, enhancing its biological activity and structural diversity .
- Applications in Material Science : Beyond medicinal chemistry, these compounds have attracted interest due to their photophysical properties, suggesting potential uses in materials science .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Table 1: Substituent Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 7 Modifications: Electron-Donating Groups (e.g., 4-methoxyphenyl in 10a ): Enhance π-π stacking with biological targets, improving cytotoxicity. 1,3-Benzodioxol-5-yl (Target Compound): Combines electron-rich aromaticity with structural rigidity, common in CNS-targeting drugs .
Position 3 Modifications :
- Carboxamide Derivatives (e.g., 10a ): Exhibit cytotoxicity, suggesting the carbonyl group is critical for bioactivity.
- Piperazinyl Carbonyl (Target Compound): The 4-benzylpiperazine moiety may improve solubility and receptor affinity due to its basic nitrogen atoms.
Key Findings:
Q & A
Basic: What are the key synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents . For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are further functionalized to form the pyrazolo[1,5-a]pyrimidine core . Advanced routes include using 5-aminopyrazole precursors condensed with sodium nitromalonaldehyde, followed by hydrogenation to introduce amino groups at position 6 . Key steps involve solvent selection (e.g., ethanol, DMF), reflux conditions, and crystallization for purification .
Basic: How is the 1,3-benzodioxol-5-yl moiety introduced at position 7 of the pyrazolo[1,5-a]pyrimidine core?
The 1,3-benzodioxol-5-yl group is typically introduced via nucleophilic substitution or coupling reactions. For instance, aryl halides or aldehydes at position 7 can react with benzodioxole-containing reagents. In related compounds, Suzuki-Miyaura cross-coupling or Ullmann-type reactions are employed to attach aromatic substituents . Crystallographic data (e.g., orthorhombic lattice parameters: a = 21.3085 Å, b = 18.6249 Å) confirm structural integrity post-functionalization .
Advanced: How do reaction conditions influence regioselectivity in synthesizing substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is highly sensitive to temperature, solvent, and catalyst. For example:
- Hydrazine hydrate in aqueous ethanol yields cyanopyrazoles at room temperature but aminopyrazoles under reflux .
- Silylformamidine in benzene enables selective formylation at position 7, while polar solvents like DMF favor carboxylation at position 3 .
Data contradictions arise when identical precursors yield varying products (e.g., 62% vs. 68% yields for structurally similar compounds), likely due to trace impurities or kinetic vs. thermodynamic control .
Advanced: What spectroscopic and crystallographic methods validate the compound’s structure?
Basic: What are the common pharmacological targets for pyrazolo[1,5-a]pyrimidine derivatives?
These compounds are explored as non-benzodiazepine ligands for GABA receptors and kinase inhibitors (e.g., antitumor agents targeting CDK7) . The 4-benzylpiperazine moiety enhances blood-brain barrier penetration, while the benzodioxole group modulates metabolic stability .
Advanced: How does the 4-benzylpiperazine substituent affect the compound’s bioactivity?
The 4-benzylpiperazine group:
- Enhances solubility via protonation at physiological pH.
- Increases binding affinity to serotonin receptors (5-HT) due to π-π stacking with aromatic residues .
- Modulates selectivity; bulkier substituents reduce off-target effects (e.g., trifluoromethyl groups improve kinase inhibition ).
Advanced: What strategies resolve contradictions in biological activity data for structurally similar analogs?
- SAR Studies : Systematic variation of substituents (e.g., replacing benzodioxole with furan reduces cytotoxicity but maintains potency) .
- Co-crystallization : Resolving X-ray structures with target proteins (e.g., CDK2) identifies critical hydrogen bonds (e.g., carbonyl interaction with Lys89) .
- Metabolic Profiling : LC-MS/MS reveals oxidative degradation of the benzodioxole ring in hepatic microsomes, explaining discrepancies in in vitro vs. in vivo efficacy .
Basic: What purification techniques are optimal for isolating this compound?
- Crystallization : Use ethanol/hexane mixtures for high-purity crystals (melting point 221–223°C confirmed via DSC) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers (Rf differences: 0.15–0.35) .
Advanced: How can computational methods guide the design of analogs with improved properties?
- Docking Simulations : AutoDock Vina predicts binding poses in ATP pockets (e.g., ΔG = −9.2 kcal/mol for CDK4) .
- QSAR Models : Hammett constants (σ) correlate substituent electronegativity with IC50 values (R² = 0.87 for kinase inhibition) .
Basic: What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
